molecular formula C5H11N B110817 (S)-3-Methylpyrrolidine CAS No. 69498-25-5

(S)-3-Methylpyrrolidine

Cat. No. B110817
CAS RN: 69498-25-5
M. Wt: 85.15 g/mol
InChI Key: KYINPWAJIVTFBW-YFKPBYRVSA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It may include the reactants, conditions, catalysts, and the yield of the reaction .


Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can often be predicted using computational chemistry .

Scientific Research Applications

Synthesis and Chemical Properties

  • (S)-3-Methylpyrrolidine derivatives have been utilized in the synthesis of various compounds. For example, a protocol involving reductive ring closure and O-deprotection led to the development of a new formal synthesis of the antipsychotic emonapride, utilizing cis-3-amino-1-benzyl-2-methylpyrrolidine (D’hooghe, Aelterman, & de Kimpe, 2009).

  • Research into succinimide derivatives, including 1-aryl-3-ethyl-3-methylpyrrolidine-2,5-diones, has been conducted, showing promising antifungal activities and potential as novel fungicides (Cvetković et al., 2019).

  • (S)-3-Methylpyrrolidine compounds have been used as ligands in copper-catalyzed N-arylation of amides, leading to the synthesis of various N-arylamides (Wang et al., 2010).

Pharmaceutical and Biological Research

  • Compounds featuring a 3-pyridyl ether scaffold with a cyclopropane-containing side chain, including (S)-3-Methylpyrrolidine derivatives, have been investigated as partial agonists at α4β2-nicotinic acetylcholine receptors for potential use as antidepressants (Zhang et al., 2013).

  • The compound 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888), which is a derivative of (S)-3-Methylpyrrolidine, was developed as a potent inhibitor of poly(ADP-ribose) polymerase (PARP) for cancer treatment (Penning et al., 2009).

Analytical Methods and Studies

  • Capillary electrophoresis methods have been developed for determining the content of N-methylpyrrolidine, a related compound, in pharmaceutical products (Prasanna et al., 2010).

Material Science and Chemical Vapor Deposition

  • Studies have used methylpyrrolidine alane complex for depositing aluminum films on various substrates, demonstrating the importance of substrate properties in chemical vapor deposition processes (Liu, Overzet, & Goeckner, 2007).

Safety And Hazards

This involves understanding the risks associated with handling and disposing of the compound. Material Safety Data Sheets (MSDS) are a good source of this information .

Future Directions

This involves understanding the current state of research on the compound and identifying areas that need further investigation. Review articles and research outlooks are good sources for this .

properties

IUPAC Name

(3S)-3-methylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N/c1-5-2-3-6-4-5/h5-6H,2-4H2,1H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYINPWAJIVTFBW-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10348925
Record name (S)-3-METHYLPYRROLIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10348925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

85.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-Methylpyrrolidine

CAS RN

69498-25-5
Record name (3S)-3-Methylpyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69498-25-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-3-METHYLPYRROLIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10348925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
16
Citations
N BUYUKTIMKIN, F Keller, W Schunack - Journal of chromatography, 1989 - lib3.dss.go.th
The piperidinomethylphenoxy group as a structural feature of lamtidine1 (Fig. I) and several'other potent long-acting histamine Hz-antagonistsZ, 3 shows a high affinity for the histamine …
Number of citations: 6 lib3.dss.go.th
MC Franklin, S Kadkhodayan, H Ackerly… - Biochemistry, 2003 - ACS Publications
Melanoma inhibitor of apoptosis (ML-IAP) is a potent anti-apoptotic protein that is upregulated in a number of melanoma cell lines but not expressed in most normal adult tissues. …
Number of citations: 134 pubs.acs.org
H Cheng, STM Orr, S Bailey, A Brooun… - Journal of Medicinal …, 2020 - ACS Publications
The phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a frequently dysregulated pathway in human cancer, and PI3Kα is one of the most …
Number of citations: 24 pubs.acs.org
A Hasson - J Appl Sci Environ Sanitation, 2009 - academia.edu
It is recognized that tobacco industrial waste is considered as a pollutant to the air, land and groundwater by emitting a large quantities of greenhouse gases, GHG to the atmosphere …
Number of citations: 4 www.academia.edu
T Wei, J Wang, R Liang, W Chen, Y Chen, M Ma, A He… - Elife, 2022 - elifesciences.org
The dual-specificity tyrosine phosphorylation-regulated kinase DYRK2 has emerged as a critical regulator of cellular processes. We took a chemical biology approach to gain further …
Number of citations: 5 elifesciences.org
Y Ding, YQ Han, LS Wu, T Zhou, QJ Yao… - Angewandte …, 2020 - Wiley Online Library
Herein, we describe an unprecedented cascade reaction to β‐stereogenic γ‐lactams involving Pd(II)‐catalyzed enantioselective aliphatic methylene C(sp 3 )−H alkenylation–aza‐…
Number of citations: 42 onlinelibrary.wiley.com
I Tsukamoto, H Koshio, M Orita, C Saitoh… - Bioorganic & medicinal …, 2009 - Elsevier
A series of (4,4-difluoro-1,2,3,4-tetrahydro-5H-1-benzazepine-5-ylidene)acetamide derivatives were optimized to achieve potent agonistic activity, both in vitro and in vivo, for the …
Number of citations: 2 www.sciencedirect.com
DJ Hosfield, S Weber, NS Li, M Sauvage, CF Joiner… - Elife, 2022 - elifesciences.org
Chemical manipulation of estrogen receptor alpha ligand binding domain structural mobility tunes receptor lifetime and influences breast cancer therapeutic activities. Selective …
Number of citations: 10 elifesciences.org
W Li, J Wang, R Liang, X Lei - Current Opinion in Chemical Biology, 2022 - Elsevier
The reversible phosphorylation of substrates mediated by kinases and phosphatases affects their subcellular localization, catalytic activity, and/or interaction with other molecules. It is …
Number of citations: 2 www.sciencedirect.com
C Andrés, JP Duque-Soladana… - The Journal of Organic …, 1999 - ACS Publications
Both enantiomers of chiral, nonracemic 3-alkyl-substituted pyrolidines are prepared by diastereoselective 5-exo-trig cyclization on (−)-8-aminomenthol-derived perhydro-1,3-…
Number of citations: 31 pubs.acs.org

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